molecular formula C10H21N B173375 (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS No. 16934-77-3

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Cat. No.: B173375
CAS No.: 16934-77-3
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine typically involves the reduction of the corresponding ketone or alcohol derivatives. One common method includes the catalytic hydrogenation of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas . Another approach involves the reductive amination of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, aldehydes, and other electrophilic reagents.

Major Products Formed

    Oxidation: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.

    Reduction: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol, hydrocarbons.

    Substitution: Amides, imines, and other substituted derivatives.

Mechanism of Action

The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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